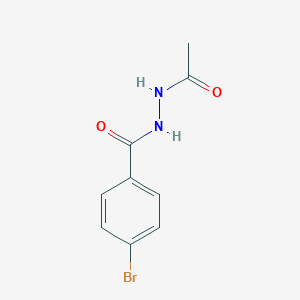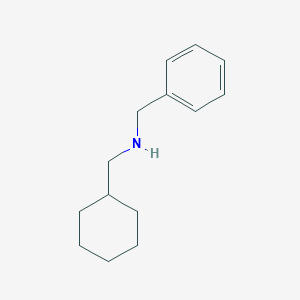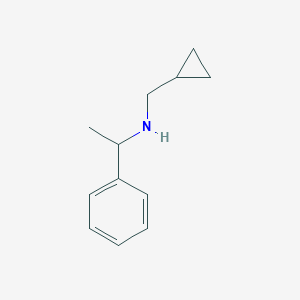
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It was first introduced in the 1980s and has since been widely used in agriculture and public health to control pests such as fleas, ticks, and mosquitoes. Fenoxycarb has a unique mode of action that targets the growth and development of insects, making it an effective tool for pest management.
Wirkmechanismus
Fenoxycarb acts as an insect growth regulator, disrupting the insect's hormonal balance and preventing it from developing into an adult. It works by inhibiting the production of chitin, a key component of the insect's exoskeleton, which leads to the disruption of the molting process. This, in turn, prevents the insect from reaching maturity and reproducing, effectively controlling the pest population.
Biochemical and Physiological Effects
Fenoxycarb has been shown to have minimal toxicity to mammals and non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation. However, it can have some physiological effects on insects, such as delaying the onset of metamorphosis and reducing the fecundity of female insects. These effects make it an effective tool for controlling pest populations.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxycarb has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. It also has a unique mode of action that can be used to study insect growth and development. However, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide has some limitations in laboratory experiments. Its effects on non-target organisms are not well understood, and it may not be suitable for use in certain experimental designs.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the study of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide's effects on insect populations over time, including the potential for resistance development. Finally, there is a need for further research on the ecological and environmental impacts of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide use, particularly in aquatic ecosystems.
Synthesemethoden
Fenoxycarb can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 3-acetylphenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with a chlorinating agent to form the final product, N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide. The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide is relatively straightforward and can be carried out on a large scale, making it a cost-effective insecticide for commercial use.
Wissenschaftliche Forschungsanwendungen
Fenoxycarb has been extensively studied for its insecticidal properties and its potential use in pest management. Scientific research has shown that N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide can be effective against a wide range of insect pests, including fleas, ticks, and mosquitoes. It works by disrupting the insect's hormonal balance, which leads to the inhibition of growth and development. Fenoxycarb is also relatively safe for non-target organisms, making it a desirable alternative to traditional insecticides.
Eigenschaften
CAS-Nummer |
292644-25-8 |
|---|---|
Produktname |
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Molekularformel |
C17H15Cl2NO3 |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H15Cl2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-9,11H,1-2H3,(H,20,22) |
InChI-Schlüssel |
BSZAGWCZBWPHRI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=C(C=C(C=C2)Cl)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)


![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)




